4-(1-Chloronaphthalen-2-yl)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14ClNO |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
4-(1-chloronaphthalen-2-yl)morpholine |
InChI |
InChI=1S/C14H14ClNO/c15-14-12-4-2-1-3-11(12)5-6-13(14)16-7-9-17-10-8-16/h1-6H,7-10H2 |
InChI Key |
IIWHBPSYCRJPJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C3=CC=CC=C3C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 1 Chloronaphthalen 2 Yl Morpholine
Retrosynthetic Analysis of the 4-(1-Chloronaphthalen-2-yl)morpholine Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.inairitilibrary.com For this compound, the primary retrosynthetic disconnection is the C-N bond linking the morpholine (B109124) nitrogen to the C2 position of the naphthalene (B1677914) ring. This disconnection suggests that the target molecule can be synthesized from a 1-chloronaphthalene (B1664548) derivative functionalized at the C2 position and morpholine.
This leads to two principal synthons: a nucleophilic morpholine anion and an electrophilic 1-chloronaphthalen-2-yl cation. The corresponding synthetic equivalents would be morpholine and a 1-chloronaphthalene derivative with a suitable leaving group at the 2-position, such as a halogen (e.g., 1-chloro-2-bromonaphthalene or 1,2-dichloronaphthalene).

Classical and Contemporary Synthetic Routes to this compound
The formation of the C-N bond between an aryl group and an amine is a cornerstone of organic synthesis. Both classical and modern methods can be employed to construct this compound.
N-arylation of morpholine is a common and effective method for synthesizing N-arylmorpholine derivatives. e3s-conferences.org This can be achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a plausible route for the synthesis of this compound. nih.gov This reaction typically requires an electron-deficient aromatic ring to facilitate the attack of a nucleophile. nih.gov In this case, morpholine acts as the nucleophile, and a di-halogenated naphthalene, such as 1,2-dichloronaphthalene (B52898) or 1-chloro-2-fluoronaphthalene, could serve as the substrate. The presence of the chlorine atom at the C1 position may provide some electronic activation for substitution at the C2 position. The reaction is typically carried out in the presence of a base to deprotonate the morpholine and enhance its nucleophilicity.
However, the success of SNAr reactions can be limited by the reactivity of the aryl halide and the reaction conditions required. researchgate.net For less activated aryl halides, harsh conditions such as high temperatures and strong bases may be necessary, which can lead to side reactions and lower yields.
Transition metal-catalyzed cross-coupling reactions have become powerful tools for C-N bond formation due to their high efficiency, functional group tolerance, and milder reaction conditions compared to classical methods.
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. organic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of a 1-chloro-2-halonaphthalene with morpholine in the presence of a copper catalyst and a base at elevated temperatures. organic-chemistry.org While effective, the traditional Ullmann reaction often requires high temperatures and stoichiometric amounts of copper. organic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has largely superseded the Ullmann condensation for C-N bond formation. nih.govscienceopen.com This reaction offers a more general and efficient route to N-aryl amines with a broad substrate scope and milder reaction conditions. nih.gov The synthesis of this compound via Buchwald-Hartwig amination would involve the coupling of a 1-chloro-2-halonaphthalene (e.g., 1-chloro-2-bromonaphthalene) with morpholine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can significantly influence the reaction efficiency and product yield. chemrxiv.org
Table 1: Comparison of Synthetic Routes for N-Arylation of Morpholine
Click to view interactive table
| Synthetic Route | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| SNAr | Base (e.g., K2CO3, NaH) | High temperature, polar aprotic solvent | Cost-effective, simple procedure | Requires activated aryl halide, harsh conditions, potential for side reactions |
| Ullmann Condensation | Copper catalyst, base | High temperature | Established method | High reaction temperatures, often requires stoichiometric copper, limited substrate scope |
| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base | Mild temperature (often room temp to 80°C) | High yields, broad substrate scope, mild conditions, high functional group tolerance | Cost of palladium catalyst and ligands, sensitivity to air and moisture |
The successful synthesis of this compound relies on the availability of suitably functionalized precursors.
1-Chloronaphthalene derivatives functionalized at the 2-position are key starting materials. 1,2-Dihalonaphthalenes can be prepared through various methods. For instance, the Sandmeyer reaction of 2-aminonaphthalene can be used to introduce a halogen at the C2 position. Further halogenation can then be performed to introduce the chlorine at the C1 position. More recently, methods for the direct deoxychlorination and aromatization of tetralones have provided efficient access to multisubstituted 1-chloronaphthalenes. acs.org
Morpholine is a commercially available and relatively inexpensive starting material. However, functionalized morpholine derivatives can also be synthesized if required. researchgate.netorganic-chemistry.orgnih.gov For instance, the reaction of diethanolamine (B148213) with sulfuric acid is a common industrial method for its production.
N-Arylation Strategies for Morpholine Derivatives
Green Chemistry Principles and Sustainable Synthesis for this compound
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. mdpi.com Key considerations include:
Atom Economy: Transition metal-catalyzed reactions like the Buchwald-Hartwig amination generally have higher atom economy compared to classical methods that may generate more stoichiometric byproducts. nih.gov
Use of Safer Solvents: Exploring the use of greener solvents such as water, ethanol, or ionic liquids in N-arylation reactions can significantly reduce the environmental impact. ajgreenchem.com
Catalysis: The use of catalytic amounts of transition metals is a core principle of green chemistry. Developing highly active and recyclable catalysts for the C-N coupling reaction is a key area of research. researchgate.net
Energy Efficiency: Microwave-assisted synthesis can be explored to reduce reaction times and energy consumption. nih.gov
Recent advancements in catalysis, such as the development of more efficient and stable palladium precatalysts and the use of non-precious metal catalysts (e.g., copper, nickel), are contributing to greener synthetic routes for N-arylated compounds.
Catalyst-Mediated Processes (e.g., Photocatalysis)
The primary route for synthesizing this compound involves transition-metal-catalyzed cross-coupling reactions. Among these, the Buchwald-Hartwig amination stands out as a powerful and versatile method for C-N bond formation. wikipedia.org This reaction utilizes a palladium catalyst to couple an amine with an aryl halide.
In the context of this compound, the synthesis would most likely involve the reaction between morpholine and a di-halogenated naphthalene, such as 1-chloro-2-bromonaphthalene or 1,2-dichloronaphthalene. The reaction mechanism proceeds through a catalytic cycle involving a palladium(0) species. wikipedia.org The key steps are:
Oxidative Addition : The palladium(0) catalyst inserts into the aryl-halide bond (e.g., the C-Br bond of 1-chloro-2-bromonaphthalene), forming a palladium(II) complex.
Amine Coordination and Deprotonation : Morpholine coordinates to the palladium(II) center, and a base is used to deprotonate the morpholine nitrogen, forming an amido complex.
Reductive Elimination : The final step involves the reductive elimination of the desired product, this compound, which regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.org
A typical catalyst system for this transformation consists of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine ligand. The choice of ligand is critical for the reaction's efficiency. Bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and sterically hindered monodentate ligands have proven effective in promoting the coupling of various aryl halides with amines. wikipedia.orgresearchgate.net The reaction is performed in the presence of a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), in an inert solvent like toluene (B28343) or dioxane at elevated temperatures.
While photocatalysis represents an emerging and powerful strategy for forming C-N bonds, specific applications for the direct synthesis of this compound have not been reported in the scientific literature. General photocatalytic methods for morpholine synthesis often involve different reaction pathways, such as diastereoselective annulation, which may not be directly applicable to this specific N-arylated target.
Table 1: Components of a Typical Buchwald-Hartwig Reaction for Synthesis
| Component | Example | Role in Reaction |
|---|---|---|
| Aryl Halide | 1-Chloro-2-bromonaphthalene | Naphthalene source, electrophile |
| Amine | Morpholine | Nitrogen source, nucleophile |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst |
| Ligand | BINAP, Xantphos | Stabilizes catalyst, facilitates key steps |
| Base | NaOtBu, Cs₂CO₃ | Deprotonates the amine |
| Solvent | Toluene, Dioxane | Provides reaction medium |
Flow Chemistry and Continuous Manufacturing Techniques
A review of current scientific literature indicates that no specific studies have been published detailing the synthesis of this compound using flow chemistry or continuous manufacturing techniques. While flow chemistry offers significant advantages for safety, scalability, and reaction control in many chemical processes, including some catalytic C-N bond formations, its application to the production of this particular compound has not been documented.
Optimization of Reaction Conditions for Yield and Selectivity
Detailed studies focusing on the optimization of reaction conditions specifically for the synthesis of this compound to maximize yield and selectivity are not available in the published literature.
However, for related Buchwald-Hartwig aminations, optimization is a critical phase of methods development. Key parameters that are typically screened to improve reaction outcomes include the choice of catalyst, ligand, base, solvent, reaction temperature, and concentration. The interplay between these factors is complex. For instance, the ligand can influence both the rate of reductive elimination and the stability of the catalyst. The choice of base can affect the rate of amine deprotonation and can also interact with the catalyst. A systematic screening of these variables would be the standard approach to optimize the synthesis of this compound.
Table 2: Variables for Optimization in Buchwald-Hartwig Amination
| Variable | Common Options | Potential Impact |
|---|---|---|
| Catalyst/Ligand | Various Pd sources and phosphine ligands | Affects reaction rate, yield, and scope |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Influences reaction kinetics and side reactions |
| Solvent | Toluene, Dioxane, THF | Affects solubility and reaction temperature |
| Temperature | 80-120 °C | Influences reaction rate and catalyst decomposition |
| Concentration | 0.1 M - 1.0 M | Can impact reaction kinetics and product isolation |
Spectroscopic and Structural Elucidation Techniques for 4 1 Chloronaphthalen 2 Yl Morpholine
Mass Spectrometry (MS) Applications in Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For 4-(1-Chloronaphthalen-2-yl)morpholine, with a molecular formula of C₁₄H₁₄ClNO, HRMS would be used to confirm this composition. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the (M+2) peak having an intensity approximately one-third that of the molecular ion (M) peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (such as the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. youtube.com The fragmentation of the this compound molecular ion would be expected to follow predictable pathways. libretexts.orglibretexts.org
Cleavage of the Morpholine (B109124) Ring : A common fragmentation pathway for N-substituted morpholines involves the cleavage of the morpholine ring, potentially leading to the loss of ethylene (B1197577) oxide (C₂H₄O, 44 Da).
Alpha-Cleavage : Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines. This could lead to the formation of a stable ion by the loss of a C₂H₄O fragment from the morpholine ring.
Loss of Chlorine : The molecular ion could lose a chlorine radical (35/37 Da) to form a fragment ion.
Naphthalene-based Fragments : Fragmentation could also lead to ions characteristic of the chloronaphthalene moiety itself, such as an ion at m/z 162 (for the chloronaphthalene cation) or 127 (after loss of chlorine). nist.gov
Table 3.2: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| 247/249 | [M]⁺, Molecular ion (C₁₄H₁₄ClNO)⁺ |
| 212/214 | [M - Cl]⁺ |
| 188/190 | [M - C₂H₄O]⁺ |
| 162/164 | [C₁₀H₇Cl]⁺ |
Note: The presence of chlorine (³⁵Cl/³⁷Cl) will result in doublet peaks separated by 2 m/z units for chlorine-containing fragments.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" that is unique to the compound and allows for the identification of its functional groups. scielo.org.mxchemicalbook.com
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound would be expected to show several characteristic absorption bands:
C-H Stretching : Aromatic C-H stretching vibrations from the naphthalene (B1677914) ring would appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). Aliphatic C-H stretching from the CH₂ groups of the morpholine ring would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). researchgate.net
C=C Stretching : Aromatic ring stretching vibrations from the naphthalene core would produce several sharp bands in the 1450-1600 cm⁻¹ region. nist.gov
C-O-C Stretching : A strong, characteristic band corresponding to the asymmetric C-O-C stretching of the ether linkage in the morpholine ring would be prominent, typically in the 1110-1130 cm⁻¹ range. nist.gov
C-N Stretching : The C-N stretching vibration of the tertiary amine attached to the aromatic ring would appear in the 1200-1250 cm⁻¹ region. nist.gov
C-Cl Stretching : The C-Cl stretching vibration would be observed in the lower frequency region of the spectrum, typically between 700-800 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would provide complementary information to the IR spectrum.
Symmetric vibrations of the aromatic naphthalene ring are often strong in the Raman spectrum. researchgate.net
The C-O-C symmetric stretch of the morpholine ring would also be Raman active. researchgate.net
Vibrational modes involving the C-Cl bond would also be observable.
Table 3.3: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3050 – 3100 | Medium | Medium |
| Aliphatic C-H Stretch | 2850 – 2960 | Strong | Strong |
| Aromatic C=C Stretch | 1450 – 1600 | Medium-Strong | Strong |
| C-N Stretch (Aryl-Amine) | 1200 – 1250 | Medium | Medium |
| C-O-C Asymmetric Stretch | 1110 – 1130 | Strong | Weak |
Note: These are typical frequency ranges for the specified functional groups.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Following a comprehensive search of available scientific literature, no specific X-ray crystallographic studies for the compound this compound were identified. Consequently, detailed information regarding its crystal growth, data collection, and structure refinement is not available.
While the principles of X-ray crystallography are well-established for determining the three-dimensional arrangement of atoms in a crystalline solid, the application of this technique to this compound has not been reported in the reviewed literature. Such an analysis would be necessary to definitively determine its solid-state conformation, including the orientation of the morpholine and chloronaphthalene rings relative to each other, as well as intermolecular interactions within the crystal lattice.
Information regarding the specific methodologies for growing single crystals of this compound suitable for X-ray diffraction analysis is not present in the available literature. Standard techniques, such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization, would typically be employed. The selection of an appropriate solvent or solvent system would be a critical step in this process, determined through empirical screening. Assessment of crystal quality, a prerequisite for successful X-ray analysis, would involve microscopic examination for well-defined faces, lack of twinning, and appropriate size, followed by preliminary diffraction screening.
Details concerning the collection of X-ray diffraction data, structure solution, and refinement for this compound are unavailable due to the absence of published crystallographic studies. A typical workflow would involve mounting a suitable crystal on a diffractometer, collecting diffraction data at a specific temperature (often cryogenic), processing the data to obtain reflection intensities, solving the phase problem to generate an initial electron density map, and refining the atomic model against the experimental data.
Without experimental data, it is not possible to provide a data table of crystallographic parameters for this compound.
Computational and Theoretical Investigations of 4 1 Chloronaphthalen 2 Yl Morpholine
Molecular Dynamics (MD) Simulations of Conformational Landscapes and Solvation Effects
There were no specific Molecular Dynamics (MD) simulation studies found for 4-(1-Chloronaphthalen-2-yl)morpholine that would provide insights into its conformational landscapes, flexibility, or the effects of different solvents on its structure and behavior.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) via Computational Methods
No computational studies predicting the Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, or Ultraviolet-Visible (UV-Vis) electronic absorption spectra for this compound were identified in the search results.
Reaction Mechanism Elucidation Through Computational Pathways and Transition State Analysis
The search did not yield any computational studies that elucidate potential reaction mechanisms involving this compound, nor was there any information on the analysis of transition states for reactions in which this compound might participate.
Due to the absence of specific research data for "this compound" in the provided search results, the creation of data tables and a detailed discussion of research findings as requested is not possible.
Reactivity and Derivatization Chemistry of 4 1 Chloronaphthalen 2 Yl Morpholine
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Moiety
The naphthalene ring system of 4-(1-chloronaphthalen-2-yl)morpholine is susceptible to electrophilic aromatic substitution (EAS), a class of reactions fundamental to the functionalization of aromatic compounds. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the chloro group and the morpholino group.
The morpholino group, attached to the C2 position, is a powerful activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic system. This increases the electron density at the positions ortho and para to the morpholino substituent, making them more susceptible to electrophilic attack. Conversely, the chloro substituent at the C1 position is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.orgsavemyexams.com
In the case of 1-chloronaphthalene (B1664548), Friedel-Crafts acetylation has been shown to yield a mixture of all seven possible monoketone isomers, with 1-acetyl-4-chloronaphthalene being the predominant product in many cases. rsc.org This suggests that the C4 position is highly activated. For this compound, the powerful activating and directing effect of the C2-morpholino group would likely dominate, directing electrophiles primarily to the C3 (ortho) and potentially the C7 (para-like) positions.
Common electrophilic aromatic substitution reactions that could be applied to this compound include:
Nitration: Introduction of a nitro group (-NO₂) onto the naphthalene ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Incorporation of a halogen (e.g., Br, Cl) using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Friedel-Crafts Acylation: Attachment of an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. wikipedia.orgsigmaaldrich.com
Friedel-Crafts Alkylation: Addition of an alkyl group using an alkyl halide and a Lewis acid catalyst. wikipedia.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
The interplay of the directing effects of the chloro and morpholino groups would ultimately determine the precise isomeric distribution of the products in these reactions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Influence | Predicted Reactivity |
| C3 | ortho to morpholino (activating) | Highly favored |
| C4 | para to chloro (directing), meta to morpholino | Possible, but less favored than C3 |
| C5 | Sterically hindered, para-like to morpholino | Less favored |
| C6 | meta to both substituents | Least favored |
| C7 | para-like to morpholino | Favored |
| C8 | ortho to chloro (directing), sterically hindered | Less favored |
Nucleophilic Substitution Reactions Involving the Morpholine (B109124) Nitrogen or Naphthalene Halide
Reactions at the Morpholine Nitrogen:
The nitrogen atom of the morpholine ring is a secondary amine and thus possesses nucleophilic character. It can react with a variety of electrophiles. For instance, it can undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. jocpr.comresearchgate.net Alkylation with alkyl halides would lead to the formation of quaternary ammonium (B1175870) salts. These reactions provide a straightforward method for modifying the morpholine moiety and introducing a diverse range of functional groups.
Reactions at the Naphthalene Halide:
The chlorine atom at the C1 position of the naphthalene ring is relatively unreactive towards traditional nucleophilic aromatic substitution (SNAr) reactions, which typically require strong electron-withdrawing groups ortho or para to the leaving group. However, under forcing conditions or with the use of specific catalysts, nucleophilic substitution can be achieved.
A more contemporary and versatile approach for the substitution of the chloro group is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgacsgcipr.orgjk-sci.com This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. This method would enable the replacement of the chloro group with a wide variety of amino substituents.
Organometallic Reactions and Cross-Coupling Strategies with this compound
The chloro substituent on the naphthalene ring serves as an excellent handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions mediated by transition metal catalysts. These cross-coupling reactions are of immense importance in modern organic synthesis.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govmdpi.comorganic-chemistry.orglibretexts.orgbeilstein-journals.org This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C1 position.
Sonogashira Coupling: This is a palladium-catalyzed cross-coupling reaction between the aryl chloride and a terminal alkyne, typically in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgnrochemistry.comlibretexts.orgyoutube.com This reaction would yield 1-alkynylnaphthalene derivatives, which are versatile intermediates for further transformations.
Buchwald-Hartwig Amination: As mentioned previously, this reaction can be used to form a new C-N bond by coupling with various amines. wikipedia.orglibretexts.orgacsgcipr.orgjk-sci.comorganic-chemistry.org
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond |
| Suzuki-Miyaura | Organoboron compound (e.g., Ar-B(OH)₂) | Pd catalyst, Base | C-C |
| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) |
| Buchwald-Hartwig | Amine (e.g., R₂NH) | Pd catalyst, Base | C-N |
Heterocyclic Ring Transformations and Rearrangement Studies
The morpholine ring is a saturated heterocycle and is generally stable under many reaction conditions. Significant transformations such as ring-opening or rearrangements typically require harsh conditions or specific activation. For N-aryl morpholines, ring-opening can be achieved under certain oxidative conditions. For example, N-acyl morpholin-2-ones can undergo ring-opening polymerization. nih.gov However, for a simple N-arylmorpholine like the title compound, the morpholine ring is expected to be quite robust.
Studies on related systems, such as the ring-opening of N-aryl-1,2,3,4-tetrahydroisoquinolines, suggest that cleavage of the C-N bond can be induced under specific oxidative conditions. researchgate.net While not directly analogous, these studies hint at the possibility of forcing the morpholine ring to undergo transformations, although this would likely require specialized reagents and conditions and is not a common mode of reactivity. Intramolecular cyclization is a common method for forming the morpholine ring itself. researchgate.net
Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies
The synthesis of analogs and derivatives of this compound is crucial for conducting structure-activity relationship (SAR) studies. e3s-conferences.orgresearchgate.nete3s-conferences.org SAR studies are fundamental in medicinal chemistry for understanding how different parts of a molecule contribute to its biological activity, thereby guiding the design of more potent and selective compounds.
The synthetic strategies discussed in the preceding sections provide a toolbox for generating a library of analogs.
Modifications on the Naphthalene Ring:
Electrophilic Aromatic Substitution (Section 5.1): Introduction of various substituents (nitro, halo, acyl, etc.) at different positions on the naphthalene core would allow for probing the electronic and steric requirements for biological activity.
Cross-Coupling Reactions (Section 5.3): Replacement of the chloro group with a diverse array of substituents (aryl, alkynyl, amino, etc.) via Suzuki, Sonogashira, or Buchwald-Hartwig reactions would provide key insights into the importance of the C1 substituent.
Modifications of the Morpholine Ring:
N-Dealkylation followed by N-acylation/N-alkylation (related to Section 5.2): If the morpholine nitrogen can be de-arylated, subsequent reactions could introduce different substituents on the nitrogen, although this is a challenging transformation. A more feasible approach would be to synthesize analogs with different substituents on the morpholine ring from the outset.
Synthesis of Substituted Morpholine Precursors: Utilizing substituted morpholines in the initial synthesis would allow for the exploration of the SAR of the morpholine moiety itself.
By systematically varying these structural features and assessing the impact on biological activity, a comprehensive SAR profile can be established, which is essential for the optimization of lead compounds in drug discovery. The synthesis of bioactive 2-aminonaphthalene derivatives is an area of ongoing research. mdpi.comorientjchem.orgnih.govresearchgate.net
Mechanistic Studies of 4 1 Chloronaphthalen 2 Yl Morpholine Interactions in Vitro and Chemical Contexts
Exploration of Binding Mechanisms with Biological Macromolecules (e.g., Enzymes, Receptors)
The biological activity of a compound is often initiated by its binding to macromolecules. The morpholine (B109124) scaffold is a common feature in molecules designed to interact with various biological targets. researchgate.netresearchgate.net
In vitro assays are fundamental for determining the affinity and specificity of a compound for its biological targets. These assays typically involve radioligand binding, fluorescence polarization, or enzyme activity measurements. nih.govmdpi.com For 4-(1-Chloronaphthalen-2-yl)morpholine, such assays would quantify its binding affinity (Ki or Kd values) to specific receptors or its inhibitory potency (IC50 or Ki values) against particular enzymes. nih.govnih.gov
Current Status: No specific receptor binding or enzyme inhibition data for this compound has been reported in the reviewed literature. While studies exist for other morpholine derivatives acting as inhibitors for enzymes like cholinesterase or carbonic anhydrase, these findings cannot be directly extrapolated. nih.govnih.gov
Computational methods such as molecular docking are powerful tools for predicting the binding mode and affinity of a ligand to a macromolecular target. researchgate.netnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govscispace.com Chemoinformatic analyses further help in predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties based on the compound's structure. amazonaws.comresearchgate.net
Current Status: There are no published molecular docking or specific chemoinformatic studies for this compound. Docking studies on other morpholine-containing ligands have been performed to explore their interactions with targets like acetylcholinesterase or various cancer-related proteins, but this specific compound has not been the subject of such an investigation. nih.govresearchgate.net
Intracellular Signaling Pathway Modulation by this compound (In Vitro Investigations)
Upon binding to a receptor, a compound can trigger or inhibit intracellular signaling cascades. nih.govnih.gov Investigating these effects involves cell-based assays that measure changes in second messengers (e.g., cAMP, Ca2+), protein phosphorylation, or gene expression.
Current Status: The effect of this compound on any intracellular signaling pathway has not been documented. Research on other morpholine derivatives has shown modulation of various pathways, but specific data for the title compound is lacking.
Investigation of Physicochemical Factors Influencing Biological Interactions (e.g., Lipophilicity, pKa)
Physicochemical properties are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile. Lipophilicity (logP or logD) influences membrane permeability and binding to hydrophobic pockets of proteins, while the pKa affects the ionization state of the molecule at physiological pH, which is crucial for solubility and receptor interaction. nih.govmdpi.commdpi.com
Current Status: Experimentally determined physicochemical properties for this compound, such as its specific logP/logD and pKa values, are not available in the literature. While predictive models can estimate these values, experimental validation is absent. For reference, the morpholine ring itself is basic, and its physicochemical properties are well-characterized. wikipedia.orgatamankimya.comindustrialchemicals.gov.au
Table 1: Predicted Physicochemical Properties of Related Morpholine Compounds This table presents predicted data for a structurally similar, non-naphthalene compound to illustrate the type of information that would be relevant. Data for this compound is not available.
| Property | Predicted Value (for 4-(6-chloropyrimidin-4-yl)morpholine) | Unit |
|---|---|---|
| LogKow (Octanol-Water) | 1.03 | |
| pKa (Basic Apparent) | 2.62 | |
| Water Solubility | 7.30e-2 | g/L |
| Polarizability | 19.5 | ų |
Data sourced from computational models and not experimentally verified for the specified compound. epa.gov
Elucidation of Chemical Reaction Pathways and Intermediates in Solution and Solid State
Understanding the synthesis and chemical stability of a compound is essential. This involves studying the reaction mechanisms, identifying key intermediates, and characterizing the compound's solid-state properties. jocpr.comnih.gov The synthesis of morpholines can be achieved through various routes, often involving the cyclization of amino alcohols or the reaction of amines with dihaloethanes. researchgate.netorganic-chemistry.orgnih.gov
Current Status: While general synthetic methods for producing N-arylmorpholines are well-established, specific studies detailing the reaction pathway, potential intermediates, and solid-state chemistry for the synthesis of this compound are not described in the available literature.
Advanced Applications and Material Science Perspectives of 4 1 Chloronaphthalen 2 Yl Morpholine
Utilization as a Ligand in Coordination Chemistry and Catalysis
There is currently no available scientific literature detailing the use of 4-(1-Chloronaphthalen-2-yl)morpholine as a ligand in coordination chemistry or catalysis. The potential for the morpholine (B109124) nitrogen to act as a coordinating atom and the naphthalene (B1677914) ring to influence the electronic and steric properties of potential metal complexes remains unexplored. Research in this area would be necessary to determine its coordination modes, the stability of its metal complexes, and any catalytic activity these complexes might exhibit.
Incorporation into Functional Materials (e.g., Polymers, Optoelectronic Devices)
No published studies were found that describe the incorporation of this compound into functional materials such as polymers or optoelectronic devices. The properties that this compound might impart to such materials, for instance, by serving as a monomer or an additive, have not been investigated. Theoretical potential for its use in these areas exists due to the presence of the naphthalene chromophore, but experimental data is absent.
Exploration as a Chemical Probe for Biological Pathways
The utility of this compound as a chemical probe for biological pathways has not been reported in the scientific literature. While morpholine-containing compounds have found applications in medicinal chemistry, and naphthalenic structures can be used as fluorescent tags, the specific biological activity and potential as a probe for this particular compound remain uninvestigated.
Development of Analytical Methods for Detection and Quantification of this compound in Complex Matrices
There are no specific analytical methods developed for the detection and quantification of this compound in complex matrices. General analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would likely be applicable for its detection, but specific methods, including sample preparation, chromatographic conditions, and validation, have not been published.
Data Tables
Due to the absence of research findings, no data tables can be generated for the advanced applications of this compound.
Future Research Directions and Emerging Opportunities for 4 1 Chloronaphthalen 2 Yl Morpholine
Development of Novel and More Sustainable Synthetic Methodologies
The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. Future research in the synthesis of 4-(1-chloronaphthalen-2-yl)morpholine should prioritize the development of green and sustainable methods. chemrxiv.orgchemrxiv.orgnih.gov
Key areas of focus could include:
Catalytic C-N Cross-Coupling Reactions: Exploring the use of earth-abundant metal catalysts (e.g., copper, iron) to replace traditional palladium-based systems for the Buchwald-Hartwig amination of 1-chloro-2-halonaphthalenes with morpholine (B109124). This would reduce costs and the environmental impact associated with heavy metal catalysis.
Flow Chemistry: The implementation of continuous flow reactors could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound. Flow chemistry can enable precise control over reaction parameters, leading to higher yields and purities while minimizing waste. researchgate.net
Biocatalysis: Investigating the potential of enzymatic catalysis for the synthesis of this compound or its precursors could offer a highly selective and environmentally friendly alternative to traditional chemical methods.
Alternative Solvents: Research into the use of greener solvents, such as ionic liquids, supercritical fluids, or bio-based solvents like N-formylmorpholine, could significantly reduce the environmental footprint of the synthesis. ajgreenchem.com
A recent study highlighted a one or two-step, redox-neutral protocol for synthesizing morpholines from 1,2-amino alcohols using inexpensive reagents, which presents a significant environmental and safety benefit over traditional methods. chemrxiv.orgchemrxiv.orgnih.govacs.org Adopting similar principles for the synthesis of this compound would be a valuable research direction.
Advanced Computational Modeling for Predictive Reactivity and Biological Interactions
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research and accelerating the discovery process. For this compound, advanced computational modeling can provide valuable insights into its reactivity and potential biological interactions.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, molecular orbitals, and reactivity indices of the molecule. This can help in predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of new chemical transformations. Studies on substituted naphthalenes have shown that Property-Encoded Surface Translator (PEST) descriptors, calculated from optimized structures, can correlate with reaction rates. nih.govtandfonline.com
Molecular Docking Simulations: To explore the potential of this compound in drug discovery, molecular docking studies can be performed against various biological targets. eurjchem.comscispace.comresearchgate.netscilit.com Given that morpholine derivatives have shown potential as inhibitors for various enzymes, docking studies could identify potential protein binding partners and predict binding affinities. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a library of derivatives of this compound and evaluating their biological activities, QSAR models can be developed. These models can correlate the structural features of the molecules with their activity, enabling the rational design of more potent and selective compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with biological macromolecules or materials over time, offering a more realistic representation of its behavior in different environments.
| Computational Method | Application for this compound | Potential Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity indices. | Prediction of reactive sites for chemical modification. |
| Molecular Docking | Simulation of binding to biological targets. | Identification of potential therapeutic targets and prediction of binding affinity. eurjchem.comscispace.com |
| QSAR | Correlation of molecular structure with biological activity. | Rational design of more potent and selective analogs. |
| Molecular Dynamics (MD) | Simulation of dynamic behavior and interactions. | Understanding of conformational changes and binding stability. |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The unique electronic and steric environment of this compound suggests that it may exhibit novel reactivity patterns that are yet to be explored. The chlorine atom on the naphthalene (B1677914) ring is known to be relatively unreactive towards nucleophilic aromatic substitution, but its reactivity could be modulated by the presence of the morpholine group.
Future research could investigate:
Functionalization of the Naphthalene Ring: Exploring reactions that selectively functionalize the naphthalene core, such as further electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions at other positions. The directing effects of the chloro and morpholino substituents would be of fundamental interest.
Transformations of the Morpholine Ring: Investigating reactions that modify the morpholine ring, such as ring-opening reactions or the introduction of functional groups on the carbon atoms of the morpholine moiety.
Photochemical Reactivity: The naphthalene chromophore suggests that the molecule may undergo interesting photochemical reactions upon irradiation with UV light. Investigating its photostability and potential for photochemical transformations could lead to novel applications.
Catalytic Activity: The nitrogen atom of the morpholine ring could potentially act as a ligand for metal catalysts, suggesting that this compound or its derivatives could be explored as ligands in catalysis.
Innovative Applications in Chemical Biology, Diagnostics, and Advanced Materials Science
The structural features of this compound make it a promising candidate for a variety of innovative applications in different scientific disciplines.
Chemical Biology and Diagnostics:
Fluorescent Probes: Naphthalene derivatives are well-known for their fluorescent properties. researchgate.netrsc.orgrsc.orgacs.orgnih.gov The substitution pattern of this compound could lead to interesting photophysical properties, making it a potential scaffold for the development of fluorescent probes for bioimaging. acs.org For instance, modifications to the morpholine ring could introduce recognition elements for specific biomolecules or cellular environments.
Targeted Drug Delivery: The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties. e3s-conferences.org This compound could serve as a building block for the synthesis of targeted therapeutic agents.
Advanced Materials Science:
Polymer Science: Morpholine-containing polymers have been investigated for various applications, including as smart hydrogels for drug delivery and tissue engineering, and in piezoelectric chemical sensors. nih.govscispace.com The incorporation of the rigid and bulky chloronaphthalene unit into a polymer backbone could lead to materials with unique thermal, mechanical, and optical properties. Polychlorinated naphthalenes have been noted for their chemical and thermal stability.
Organic Electronics: Naphthalene derivatives are used in organic electronics. The specific electronic properties conferred by the chloro and morpholino substituents could make this compound a candidate for investigation as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or other electronic devices.
| Application Area | Potential Role of this compound | Key Features |
| Chemical Biology | Scaffold for fluorescent probes. | Naphthalene fluorophore, potential for functionalization. researchgate.netrsc.orgrsc.orgacs.orgnih.gov |
| Diagnostics | Component of diagnostic imaging agents. | Potential for radiolabeling, targeted delivery. |
| Advanced Materials | Monomer for novel polymers. | Rigid chloronaphthalene unit, functional morpholine group. nih.govscispace.com |
| Organic Electronics | Component in organic electronic devices. | Tunable electronic properties. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(1-Chloronaphthalen-2-yl)morpholine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous morpholine derivatives (e.g., 2-(4-Chlorophenyl)morpholine) are synthesized via reactions between chlorinated aromatic amines and ethylene oxide under basic conditions (e.g., NaOH catalysis) . For naphthalene derivatives, Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling may be explored to attach the morpholine moiety to the chlorinated naphthalene core. Key factors include solvent polarity, temperature (70–100°C), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves structural features like the morpholine ring protons (δ 3.5–4.0 ppm) and naphthalene aromatic signals. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretch at ~550 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ for C₁₄H₁₃ClNO: 258.0684). X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .
Q. How does the chlorine substituent on the naphthalene ring influence the compound’s reactivity?
- Methodological Answer : The electron-withdrawing chlorine atom activates the naphthalene ring for electrophilic substitution at positions ortho/para to the Cl group. It also enhances stability against oxidative degradation. Reactivity studies should include halogen displacement (e.g., Pd-catalyzed coupling with boronic acids) or reduction (e.g., H₂/Pd-C to remove Cl). Comparative studies with non-chlorinated analogs (e.g., 4-(naphthalen-2-yl)morpholine) can isolate electronic effects .
Advanced Research Questions
Q. What computational strategies predict the biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (HOMO-LUMO gaps, dipole moments) linked to bioactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like DNA topoisomerases or kinase enzymes. Pharmacophore mapping identifies critical features (e.g., morpholine’s hydrogen-bonding capability). Retrosynthesis tools (e.g., Reaxys, Pistachio) propose novel synthetic pathways .
Q. How can researchers resolve contradictions in reported biological efficacy across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols via OECD guidelines:
- Dose-Response Curves : Test 0.1–100 µM concentrations.
- Controls : Include positive (e.g., doxorubicin for cytotoxicity) and vehicle controls.
- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to validate targets. Cross-validate results with orthogonal methods (e.g., Western blotting alongside flow cytometry) .
Q. What are the environmental fate and degradation pathways of this compound?
- Methodological Answer : Assess photodegradation (UV-Vis exposure in aqueous/organic solvents) and hydrolysis (pH 3–11 buffers, 25–50°C). Use LC-MS/MS to identify breakdown products (e.g., dechlorinated morpholine derivatives). Evaluate adsorption on indoor surfaces (e.g., silica, cellulose) via microspectroscopic imaging (AFM, ToF-SIMS) to model environmental persistence .
Q. How does stereochemistry at the morpholine ring affect target binding?
- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s salen complexes) and compare activity. Circular Dichroism (CD) spectroscopy confirms stereochemical purity. Molecular dynamics simulations (AMBER, GROMACS) quantify binding energy differences between (R)- and (S)-configurations. For example, (2S)-2-(4-chlorophenyl)morpholine shows distinct receptor affinity compared to its enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
